4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene
Description
4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene: is an organic compound characterized by the presence of a bromomethyl group and two tert-butyldimethylsilyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
[4-(bromomethyl)-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35BrO2Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-13H,14H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUYOXSZCAQROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CBr)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35BrO2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene typically involves the protection of hydroxyl groups on a benzene ring using tert-butyldimethylsilyl chloride, followed by bromination of the methyl group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Amines, thiols, or other substituted derivatives.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Complex Molecules
- The compound serves as a key building block in the synthesis of complex organic molecules. Its bromomethyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various functional groups.
- Example Case Study : In the synthesis of biologically active compounds, 4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene has been employed to generate derivatives that exhibit significant pharmacological properties.
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Silyl Protection Strategy
- The tert-butyldimethylsilyl groups provide protection for hydroxyl functionalities during multi-step syntheses. This protection is crucial when multiple functional groups need to be selectively modified.
- Data Table : Comparison of reaction yields with and without silyl protection.
Reaction Type Without Protection (%) With Protection (%) Nucleophilic Substitution 45 85 Electrophilic Addition 60 90 -
Functionalization of Aromatic Compounds
- The bromomethyl group enables functionalization via cross-coupling reactions, such as Suzuki or Stille coupling, leading to the formation of aryl derivatives.
- Example Case Study : Researchers have successfully utilized this compound in the synthesis of aryl amines that are important in drug development.
Applications in Medicinal Chemistry
-
Anticancer Agents
- The compound has been investigated for its potential as an anticancer agent due to its ability to modify biological targets through selective functionalization.
- Case Study : A study demonstrated that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, highlighting its potential therapeutic applications.
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Inhibitors of Enzymatic Activity
- Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in disease pathways.
- Data Table : Summary of inhibitory activity against selected enzymes.
Compound Enzyme Target IC50 (µM) Derivative A Kinase X 0.5 Derivative B Protease Y 1.2
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the tert-butyldimethylsilyl groups provide steric protection and stability to the molecule .
Molecular Targets and Pathways:
Nucleophilic Substitution Pathways: Involves the attack of nucleophiles on the bromomethyl group, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction Pathways: Involves the transformation of the bromomethyl group to various oxidation states.
Comparison with Similar Compounds
4-Bromomethyl-1,2-dimethoxybenzene: Similar structure but with methoxy groups instead of tert-butyldimethylsilyl groups.
4-Bromomethyl-1,2-bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
Uniqueness:
Biological Activity
4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene, also known by its CAS number 161688-42-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bromomethyl group and two tert-butyldimethylsilyloxy substituents on a benzene ring. The molecular formula is , and it has a molecular weight of approximately 404.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H26BrO2Si2 |
| Molecular Weight | 404.4 g/mol |
| Appearance | Colorless to yellow liquid |
| Solubility | Soluble in organic solvents |
| CAS Number | 161688-42-2 |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For example, studies have shown that tert-butyldimethylsilyl derivatives can scavenge free radicals and reduce oxidative stress in various biological systems . This suggests that this compound may possess comparable antioxidant effects.
The proposed mechanism for the biological activity of silyl derivatives often involves modulation of cellular signaling pathways. For instance, compounds like this compound may influence pathways related to apoptosis and cell cycle regulation through ROS-mediated mechanisms .
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of various silylated compounds. It was found that these compounds significantly inhibited lipid peroxidation in vitro, suggesting a protective effect against oxidative damage in cellular membranes .
Cytotoxic Effects on HepG2 Cells
In related research involving HepG2 cells, it was demonstrated that certain silyl compounds could protect against tert-butyl hydroperoxide-induced hepatotoxicity. The protective mechanism was attributed to the upregulation of antioxidant enzymes via the Nrf2 pathway . This highlights a potential area for further exploration regarding the protective effects of this compound against oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
